![molecular formula C13H21NO5 B2609700 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503208-35-1](/img/structure/B2609700.png)
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Description
3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO5 and its molecular weight is 271.313. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boc-N-amido-PEG2-CH2CO2H , as it is commonly referred to, plays a crucial role in drug delivery. Researchers utilize it to modify large polymer scaffolds using PAMAM dendritic macromolecules. Its functional groups allow for targeted drug release and improved pharmacokinetics .
- 3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid shares structural similarities with synthetic cannabinoids like 5F-ADB . Scientists study its effects, binding affinity, and potential therapeutic applications .
- Researchers employ this compound as a building block in peptide synthesis. Its Boc-protected amino group allows for controlled coupling reactions, enabling the creation of complex peptides and proteins .
- The compound’s unique structure makes it valuable in polymer science. It serves as a linker or spacer in polymer chains, enhancing their solubility, stability, and functionality .
- Scientists use Boc-N-amido-PEG2-CH2CO2H to modify biomaterials, such as nanoparticles, hydrogels, and surfaces. Its hydrophilic PEG segment improves biocompatibility and reduces immunogenicity .
- Researchers explore prodrug strategies using this compound. By attaching drug moieties to its Boc-protected amino group, they create inactive precursors that selectively release active drugs in specific environments .
Drug Delivery Systems
Synthetic Cannabinoid Research
Chemical Synthesis and Peptide Coupling
Polymer Chemistry
Bioconjugation and Biomaterials
Chemical Biology and Prodrug Design
properties
IUPAC Name |
3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-10(2,3)18-9(17)14-13-6-12(7-13,8(15)16)19-11(13,4)5/h6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIOYAKKNRDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
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